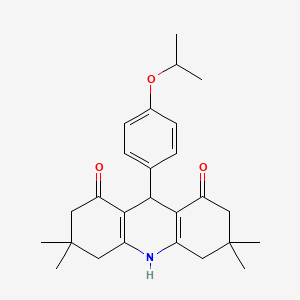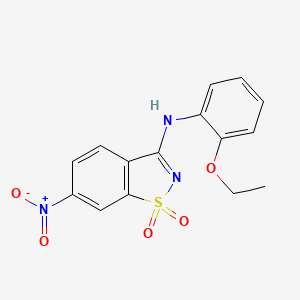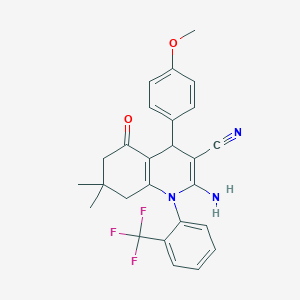![molecular formula C24H19N3O B11536012 N-propyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B11536012.png)
N-propyldibenzo[a,c]phenazine-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyldibenzo[a,c]phenazine-11-carboxamide is a chemical compound with the molecular formula C24H19N3O . It belongs to the phenazine class of compounds and features a fused dibenzo[a,c]phenazine core . Phenazines are known for their diverse biological activities, including antimicrobial and antitumor properties.
Preparation Methods
Synthetic Routes:: The synthetic preparation of N-propyldibenzo[a,c]phenazine-11-carboxamide involves several steps. While specific literature references are scarce, we can propose a plausible synthetic route:
- Synthesis of Dibenzo[a,c]phenazine Core :
- Start with the synthesis of the dibenzo[a,c]phenazine core, which typically involves cyclization reactions of suitable precursors.
- Common reagents include aromatic amines and carbonyl compounds.
- Introduction of Propyl Group :
- Propylation of the dibenzo[a,c]phenazine core can be achieved using propyl halides (e.g., propyl bromide or propyl chloride).
- The reaction conditions may involve base-catalyzed nucleophilic substitution.
- Carboxamidation :
- Finally, the carboxamide group can be introduced using appropriate reagents (e.g., ammonia or primary amines) under mild conditions.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is limited. It is likely that research and development efforts are ongoing to optimize its synthesis.
Chemical Reactions Analysis
N-propyldibenzo[a,c]phenazine-11-carboxamide can participate in various chemical reactions:
- Oxidation : It may undergo oxidation reactions, potentially leading to the formation of N-oxide derivatives.
- Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
- Substitution : Substitution reactions at the propyl group or the amide nitrogen are possible.
- Major Products : The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-propyldibenzo[a,c]phenazine-11-carboxamide has garnered interest in several scientific fields:
- Chemistry : Its unique structure makes it an intriguing target for synthetic chemists exploring new reactions and methodologies.
- Biology : Researchers investigate its potential as an antimicrobial agent or as a probe for biological studies.
- Medicine : Preliminary studies may explore its antitumor or anti-inflammatory properties.
- Industry : If scalable production methods are established, it could find applications in materials science or pharmaceuticals.
Mechanism of Action
The exact mechanism by which N-propyldibenzo[a,c]phenazine-11-carboxamide exerts its effects remains an open question. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
N-propyldibenzo[a,c]phenazine-11-carboxamide shares structural features with other phenazines, such as N-benzyl-N-propyldibenzo[a,c]phenazine-11-carboxamide . its unique propyl substitution sets it apart.
Properties
Molecular Formula |
C24H19N3O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-propylphenanthro[9,10-b]quinoxaline-11-carboxamide |
InChI |
InChI=1S/C24H19N3O/c1-2-13-25-24(28)15-11-12-20-21(14-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-12,14H,2,13H2,1H3,(H,25,28) |
InChI Key |
XXIYKUKHRPKXPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11535945.png)

![N'-[(E)-(3-iodophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11535951.png)
![Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11535954.png)
![2-Bromo-4-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11535961.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-3-[(4-nitrobenzyl)sulfanyl]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11535969.png)
![(3E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(methoxyacetyl)hydrazinylidene]butanamide](/img/structure/B11535986.png)
![6-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11535991.png)

![Thiazolo[4,5-d]pyrimidine-5,7-diamine, 2-methylthio-](/img/structure/B11536002.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B11536005.png)
![(4Z)-4-[(3-chlorophenyl)imino]-1-(4-methoxyphenyl)-8-methyl-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B11536022.png)
